1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride typically involves the reaction of imidazole with 2,3,5,6-tetramethylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its reactivity and binding affinity in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazole derivatives, 1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)methyl)-, monohydrochloride is unique due to the presence of the tetramethylphenyl group, which enhances its stability and reactivity. Similar compounds include:
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethyl-4-nitrophenyl)methyl)-, monohydrochloride: This compound has a nitro group instead of a hydrogen atom, which significantly alters its chemical properties and reactivity.
1H-Imidazole, 4,5-dihydro-2-((2,3,5,6-tetramethylphenyl)ethyl)-: This compound has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
72649-87-7 |
---|---|
Molekularformel |
C14H21ClN2 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
2-[(2,3,5,6-tetramethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-9-7-10(2)12(4)13(11(9)3)8-14-15-5-6-16-14;/h7H,5-6,8H2,1-4H3,(H,15,16);1H |
InChI-Schlüssel |
QPVJHMJCDNRCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CC2=NCCN2)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.